Comparative Synthetic Yield: (S)-4-Fluoroleucine Ethyl Ester vs. (2S,4S)-5-Fluoroleucine
The synthetic accessibility of (S)-4-fluoroleucine ethyl ester sulfate salt is markedly more favorable compared to the preparation of isomeric 5-fluoroleucine analogs. A six-step, chromatography-free asymmetric synthesis of (S)-4-fluoroleucine ethyl ester sulfate salt proceeds in a 25% overall yield . In contrast, reported syntheses for (2S,4S)-5-fluoroleucine and (2S,4R)-5-fluoroleucine (FLeu1 and FLeu2) often involve more complex, lower-yielding steps and necessitate purification by preparative HPLC, a factor that constrains their scalability for industrial procurement [1].
| Evidence Dimension | Overall Synthetic Yield |
|---|---|
| Target Compound Data | 25% overall yield for (S)-γ-fluoroleucine ethyl ester sulfate salt |
| Comparator Or Baseline | (2S,4S)-5-fluoroleucine and (2S,4R)-5-fluoroleucine |
| Quantified Difference | Significantly higher and more scalable yield; avoids preparative HPLC |
| Conditions | Six-step, chromatography-free through-process from ethyl glyoxylate |
Why This Matters
This quantified difference in synthetic efficiency directly translates to lower cost, higher scalability, and a more reliable supply chain for researchers and pharmaceutical manufacturers.
- [1] Frkic, R. L., et al. (2024). Conformational Preferences of the Non-Canonical Amino Acids (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5′-Difluoroleucine in a Protein. Biochemistry, 63(11), 1392-1405. View Source
